molecular formula C18H13BrN6OS B3409161 N-(4-bromophenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide CAS No. 891110-75-1

N-(4-bromophenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B3409161
CAS No.: 891110-75-1
M. Wt: 441.3 g/mol
InChI Key: LULHQVXFCKXCHI-UHFFFAOYSA-N
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Description

“N-(4-bromophenyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide” is a complex organic compound. It contains several functional groups and rings, including a bromophenyl group, a pyridine ring, a triazolo[4,3-b]pyridazine ring, and an acetamide group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine provides access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones . Alkynyl heterocycles have also been shown to be effective dipolarophiles for pyridine N-imine .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The bromophenyl group, pyridine ring, triazolo[4,3-b]pyridazine ring, and acetamide group contribute to the overall structure .


Chemical Reactions Analysis

The compound may undergo various chemical reactions due to the presence of reactive functional groups. For example, the bromophenyl group can participate in nucleophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties such as solubility, melting point, and boiling point .

Future Directions

Future research could focus on elucidating the biological activity of this compound and exploring its potential therapeutic applications. Additionally, studies could investigate the synthesis of related compounds and their properties .

Properties

IUPAC Name

N-(4-bromophenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN6OS/c19-13-1-3-14(4-2-13)21-17(26)11-27-18-23-22-16-6-5-15(24-25(16)18)12-7-9-20-10-8-12/h1-10H,11H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LULHQVXFCKXCHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromophenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromophenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-bromophenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-bromophenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-bromophenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-bromophenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

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